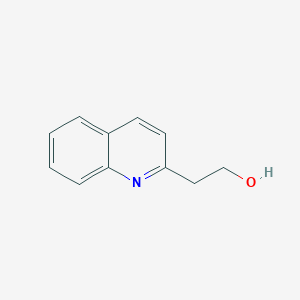
2-(2-Hydroxyethyl)quinoline
概要
説明
2-(2-Hydroxyethyl)quinoline is a heterocyclic compound . It is also known as 2-(2-Quinolinyl)ethanol .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes . A review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular formula for 2-(2-Hydroxyethyl)quinoline is C11H11NO . It consists of a benzene ring fused to the alpha-beta-position of the pyridine ring .Chemical Reactions Analysis
Quinolines can undergo various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules . Examples include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .科学的研究の応用
Photovoltaic Applications
Quinoline derivatives, including 2-(2-Hydroxyethyl)quinoline, have gained popularity in third-generation photovoltaic applications . They are used in the design and architecture of photovoltaic cells, with their properties such as absorption spectra and energy levels being particularly beneficial . They have been implemented in both polymer solar cells and dye-synthesized solar cells .
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . Their unique properties make them suitable for use in the design and manufacture of these devices .
Transistors
In addition to their use in photovoltaics and OLEDs, quinoline derivatives are also used in transistors . Their specific characteristics make them a good fit for this application .
Biomedical Applications
Quinoline derivatives are being considered for various biomedical applications . While the specific applications of 2-(2-Hydroxyethyl)quinoline in this field are not detailed, the broader class of quinoline derivatives has shown promise in this area .
Synthetic Organic Chemistry
Quinolines have a variety of applications in synthetic organic chemistry . They are important compounds in this field, and there is a societal expectation for chemists to produce greener and more sustainable chemical processes .
Industrial Chemistry
In the field of industrial chemistry, quinolines are also of significant importance . They are used in a variety of processes and applications, contributing to the development of new and more efficient industrial methods .
Safety and Hazards
将来の方向性
Quinoline is an essential heterocyclic compound due to its versatile applications in industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry, and there are numerous synthetic and natural compounds that find application in medicinal, bioorganic, agrochemical, and industrial chemistry . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
作用機序
Target of Action
2-(2-Hydroxyethyl)quinoline, a derivative of quinoline, primarily targets bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial agents . Quinoline derivatives have also been reported to inhibit tubulin polymerization, different kinases, topoisomerases, and affect DNA cleavage activity .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . For instance, it binds to both Zn(II) and Cu(II) ions via the nitrogen atom of the amine (N−H) and the hydroxyl (O−H) groups through the deprotonated oxygen atom . This interaction disrupts the normal function of the enzymes, leading to the inhibition of bacterial DNA replication .
Biochemical Pathways
The inhibition of bacterial gyrase and topoisomerase IV enzymes disrupts the bacterial DNA replication process, leading to cell death . Additionally, quinoline derivatives can affect various biochemical pathways, including those involved in cell cycle regulation, apoptosis, angiogenesis, and cell migration .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration, which contributes to their bioavailability . More research is needed to determine the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2-Hydroxyethyl)quinoline.
Result of Action
The primary result of the action of 2-(2-Hydroxyethyl)quinoline is the inhibition of bacterial growth due to the disruption of DNA replication . This leads to bacterial cell death, making the compound a potential antibacterial agent . Additionally, some quinoline derivatives have shown anticancer activities through various mechanisms, such as cell cycle arrest, apoptosis induction, angiogenesis inhibition, and cell migration disruption .
Action Environment
The action, efficacy, and stability of 2-(2-Hydroxyethyl)quinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other compounds can affect its metabolism and excretion . More research is needed to understand the specific environmental factors that influence the action of 2-(2-Hydroxyethyl)quinoline.
特性
IUPAC Name |
2-quinolin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-6,13H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDAGUVEZGEHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061409 | |
| Record name | 2-Quinolineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)quinoline | |
CAS RN |
1011-50-3 | |
| Record name | 2-(Quinolin-2-yl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinolineethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxyethyl)quinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Quinolineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Quinolineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-2-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-QUINOLINEETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UIQ2Z45N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to 2-(2-Hydroxyethyl)quinoline when it is exposed to light?
A1: The research paper "" investigates this very question. The study utilizes flash photolysis, a technique where a compound is briefly exposed to intense light, to examine the short-lived intermediates formed. The researchers present spectroscopic evidence suggesting that 2-(2-Hydroxyethyl)quinoline, upon absorbing light, undergoes a transformation leading to the formation of 2-quinolone methide. [] This finding contributes to a deeper understanding of the photochemical reactivity of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




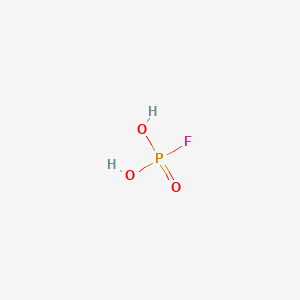
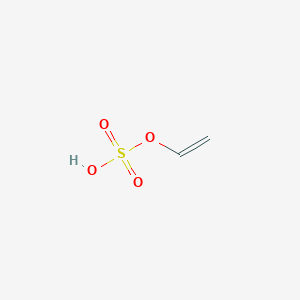



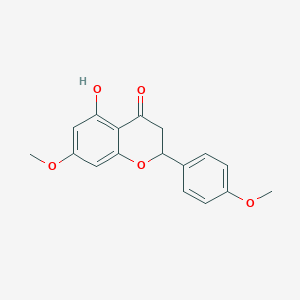





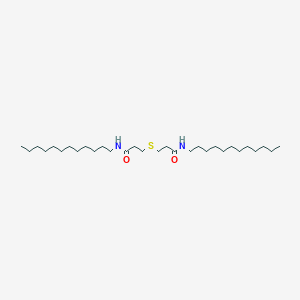
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene](/img/structure/B89362.png)